1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol
Overview
Description
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
The compound could potentially influence a variety of pathways depending on its target, leading to downstream effects that contribute to its overall biological activity .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Depending on its mode of action and the biochemical pathways it affects, the compound could have a range of potential effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, affecting cellular redox balance . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of GLS1, thereby disrupting glutamine metabolism . This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. The compound’s ability to bind to specific sites on enzymes and proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains its stability under certain conditions, but may degrade over time when exposed to light or varying temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, in tumor models, a dosage of 100 mg/kg has shown significant tumor growth inhibition . Exceeding this dosage may result in toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as GLS1, affecting glutamine metabolism . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is essential for its biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
1-[1-(4-aminophenyl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-4-2-12(14)3-5-13/h2-5,10-11,16H,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXPZJVVUMLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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